molecular formula C24H29N5O B11299152 4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B11299152
M. Wt: 403.5 g/mol
InChI Key: VFVBMWHZKHKWPT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a pyrimidinyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-tert-butylbenzoic acid with 4-amino-2-ethylaminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C24H29N5O

Molecular Weight

403.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C24H29N5O/c1-6-25-23-26-16(2)15-21(29-23)27-19-11-13-20(14-12-19)28-22(30)17-7-9-18(10-8-17)24(3,4)5/h7-15H,6H2,1-5H3,(H,28,30)(H2,25,26,27,29)

InChI Key

VFVBMWHZKHKWPT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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